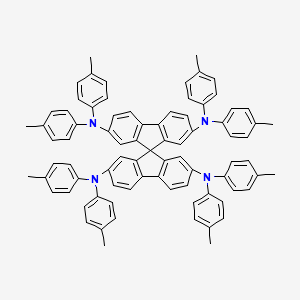

Spiro-ttb

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

It is commonly used as a hole-transport layer material in organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and perovskite solar cells . This compound is known for its electron-rich properties and its ability to improve device performance by enhancing charge transport and stability .

作用机制

Target of Action

The primary target of 2,2’,7,7’-Tetrakis(di-p-tolylamino)spiro-9,9’-bifluorene, also known as Spiro-TTB, is to serve as a hole transport material (HTM) in optoelectronic devices, particularly in perovskite solar cells (PSCs) . The role of HTMs is to facilitate the movement of positive charges or ‘holes’ from the active layer of the device to the electrode.

Mode of Action

This compound interacts with its targets by providing a pathway for the transport of holes. It is an electron-rich compound, which means it has a high capacity to accept and transport positive charges . This property is crucial in devices like PSCs, where efficient charge transport is needed to achieve high power conversion efficiency .

Biochemical Pathways

In the context of PSCs, the key pathway affected by this compound is the charge transport pathway. When light hits the perovskite layer of a PSC, it excites electrons, creating electron-hole pairs. This compound facilitates the movement of these holes towards the electrode, preventing recombination and thus enhancing the efficiency of the solar cell .

Pharmacokinetics

While the term pharmacokinetics is typically used in the context of drug metabolism, in the case of this compound, we can discuss its properties in terms of stability and mobility. This compound exhibits good thermal stability and enhanced hole mobility, which are crucial for its function as an HTM .

Result of Action

The primary result of this compound’s action is the efficient transport of holes in PSCs, which leads to high power conversion efficiency. Devices based on this compound have demonstrated power conversion efficiencies exceeding 16%, which is higher than devices based on similar materials .

Action Environment

The performance of this compound can be influenced by various environmental factors. For instance, the efficiency of hole transport can be affected by the morphological properties of the perovskite thin films in the PSCs . Additionally, the synthesis conditions of this compound can also impact its performance .

生化分析

Biochemical Properties

2,2’,7,7’-Tetrakis(di-p-tolylamino)spiro-9,9’-bifluorene is primarily used as a hole transport material (HTM) in perovskite solar cells (PSCs) . It is electron-rich and its four substituted arylamine moieties stabilize positively charged cationic states via mesomeric effects .

Molecular Mechanism

The molecular mechanism of 2,2’,7,7’-Tetrakis(di-p-tolylamino)spiro-9,9’-bifluorene involves its role as a hole transport material. It facilitates efficient charge transport from the anode to the emitting layers of the optoelectronic structure .

Temporal Effects in Laboratory Settings

In laboratory settings, 2,2’,7,7’-Tetrakis(di-p-tolylamino)spiro-9,9’-bifluorene demonstrates high thermal stability . Its hole mobility remains low, which may result in severe charge recombination .

Dosage Effects in Animal Models

As of now, there is no available data on the effects of 2,2’,7,7’-Tetrakis(di-p-tolylamino)spiro-9,9’-bifluorene in animal models as it is primarily used in optoelectronic applications .

Transport and Distribution

In optoelectronic devices, it is known to facilitate efficient charge transport .

Subcellular Localization

The subcellular localization of 2,2’,7,7’-Tetrakis(di-p-tolylamino)spiro-9,9’-bifluorene is not applicable as it is not typically used in biological contexts .

准备方法

The preparation of Spiro-ttb involves the synthesis of the spirofluorene core followed by the attachment of ditolylamine groups. The synthetic route typically includes the following steps:

Synthesis of Spirofluorene Core: The spirofluorene core is synthesized through a series of cyclization reactions involving aromatic compounds.

Attachment of Ditolylamine Groups: The ditolylamine groups are attached to the spirofluorene core through nucleophilic substitution reactions.

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The compound is purified through recrystallization and sublimation techniques to achieve high purity levels required for electronic applications .

化学反应分析

Spiro-ttb undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction of this compound can lead to the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirofluorene core.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Spiro-ttb has a wide range of scientific research applications, including:

相似化合物的比较

Spiro-ttb is often compared with similar compounds such as Spiro-OMeTAD (2,2’,7,7’-Tetrakis(N,N-di-p-methoxyphenylamine)-9,9’-spirobifluorene). While both compounds are used as hole-transport materials, this compound is less electron-rich due to the replacement of methoxyl groups with methyl groups . This results in a deeper highest occupied molecular orbital (HOMO) energy level for this compound, leading to better device performance in certain applications .

Similar Compounds

- Spiro-OMeTAD

- Spiro-MeOTAD

- Spiro-OMeTAD-F4

This compound’s unique structural features and electronic properties make it a valuable material in the field of organic electronics and photovoltaics.

属性

IUPAC Name |

2-N,2-N,2-N',2-N',7-N,7-N,7-N',7-N'-octakis(4-methylphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C81H68N4/c1-53-9-25-61(26-10-53)82(62-27-11-54(2)12-28-62)69-41-45-73-74-46-42-70(83(63-29-13-55(3)14-30-63)64-31-15-56(4)16-32-64)50-78(74)81(77(73)49-69)79-51-71(84(65-33-17-57(5)18-34-65)66-35-19-58(6)20-36-66)43-47-75(79)76-48-44-72(52-80(76)81)85(67-37-21-59(7)22-38-67)68-39-23-60(8)24-40-68/h9-52H,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPLMOXGWULJTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC4=C(C=C3)C5=C(C46C7=C(C=CC(=C7)N(C8=CC=C(C=C8)C)C9=CC=C(C=C9)C)C1=C6C=C(C=C1)N(C1=CC=C(C=C1)C)C1=CC=C(C=C1)C)C=C(C=C5)N(C1=CC=C(C=C1)C)C1=CC=C(C=C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H68N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1097.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{4-[(Cyclohexylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B3142926.png)

![N-Cyclopropylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B3142947.png)